Kifunensine

Description

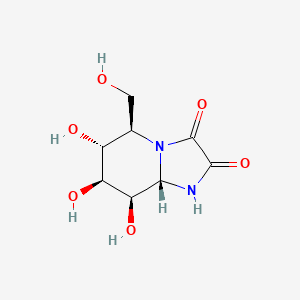

inhibitor of the glycoprotein processing mannosidase I; from actinomycete Kitasatosporia kifunense 9482; structure given in first source; RN given refers to (5R-(5alpha,6beta,7alpha,8alpha,8aalpha))-isomer; RN for cpd without isomeric designation not avail 10/90

Properties

IUPAC Name |

(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIURYJWYVIAOCW-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883199 | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109944-15-2 | |

| Record name | Kifunensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kifunensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kifunensine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KIFUNENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Kifunensine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kifunensine is a naturally occurring alkaloid, originally isolated from the actinobacterium Kitasatosporia kifunense.[1] It has emerged as a powerful tool in glycobiology and cell biology research due to its potent and highly specific inhibitory action on a key class of enzymes involved in glycoprotein processing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets, biochemical consequences, and its application in scientific research.

Core Mechanism of Action: Inhibition of Class I α-Mannosidases

This compound functions as a potent and selective inhibitor of class I α-mannosidases.[2][3] These enzymes play a crucial role in the early stages of N-linked glycosylation, a post-translational modification essential for the proper folding, trafficking, and function of many proteins.

Specifically, this compound targets two main groups of class I α-mannosidases:

-

Endoplasmic Reticulum (ER) α-1,2-Mannosidase I: This enzyme is responsible for the initial trimming of mannose residues from the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) attached to newly synthesized glycoproteins in the ER.

-

Golgi α-Mannosidase I Isoforms (IA, IB, and IC): Located in the Golgi apparatus, these enzymes further trim mannose residues from high-mannose N-glycans as glycoproteins traffic through the secretory pathway.

By inhibiting these mannosidases, this compound effectively halts the trimming of the α-1,2-linked mannose residues from the N-glycan precursor. This leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans, predominantly of the Man₉GlcNAc₂ and Man₈GlcNAc₂ structures.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against class I α-mannosidases has been quantified in numerous studies. The following table summarizes key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against various mannosidases.

| Enzyme | Organism/Tissue | Inhibition Constant (Kᵢ) | IC₅₀ |

| Endoplasmic Reticulum α-1,2-Mannosidase I | Human | 130 nM | - |

| Golgi Class I Mannosidases (IA, IB, IC) | Human | 23 nM | - |

| α-1,2-Mannosidase I | Mung Bean | - | 20-50 nM |

| Jack Bean α-Mannosidase | Jack Bean | - | 1.2 x 10⁻⁴ M |

Data compiled from multiple sources.

Signaling Pathways and Cellular Processes Affected

The inhibition of mannosidase I by this compound has significant downstream effects on several cellular pathways and processes.

N-Linked Glycosylation Pathway

The primary and most direct impact of this compound is on the N-linked glycosylation pathway. The following diagram illustrates the normal processing of N-linked glycans and the point of inhibition by this compound.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The trimming of mannose residues by ER mannosidase I is a critical step in the recognition and targeting of misfolded glycoproteins for degradation via the ERAD pathway. By preventing this trimming, this compound can inhibit the degradation of certain ERAD substrates.[4] This has been shown to be beneficial in some protein misfolding diseases, where inhibiting ERAD can allow mutant proteins more time to fold correctly and regain function.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mannosidase I Activity Assay

This protocol describes a general method to assess the inhibitory activity of this compound on mannosidase I in vitro.

Materials:

-

Purified or partially purified mannosidase I enzyme (from a suitable source, e.g., rat liver microsomes or recombinant expression).

-

4-Nitrophenyl-α-D-mannopyranoside (pNPM) as a substrate.

-

This compound stock solution (in water or appropriate buffer).

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Stop solution (e.g., 0.2 M sodium carbonate).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution (or buffer for the control) to triplicate wells.

-

Add 20 µL of the mannosidase I enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the pNPM substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance of the released 4-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.

Analysis of N-Glycan Structures from this compound-Treated Cells

This protocol outlines the steps to analyze the changes in N-glycan profiles of glycoproteins isolated from cells treated with this compound.

Materials:

-

Cell culture medium and supplements.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

PNGase F (Peptide-N-Glycosidase F).

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB).

-

HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction) cartridges for glycan cleanup.

-

HPLC or UPLC system with a fluorescence detector and a HILIC column.

Procedure:

-

Culture cells in the presence of an appropriate concentration of this compound (typically 1-5 µM) for 48-72 hours. A control group of untreated cells should be cultured in parallel.

-

Harvest the cells and lyse them to extract total cellular proteins.

-

Denature the protein extract by heating.

-

Release the N-linked glycans from the glycoproteins by incubating the protein extract with PNGase F overnight at 37°C.

-

Label the released glycans with a fluorescent tag (e.g., 2-AB) by reductive amination.

-

Purify the labeled glycans from excess labeling reagent using HILIC-SPE.

-

Analyze the purified, labeled glycans by HILIC-HPLC or HILIC-UPLC with fluorescence detection. The elution profile will show the relative abundance of different glycan structures.

-

Compare the glycan profiles of this compound-treated and untreated cells. An accumulation of early, high-mannose peaks (e.g., Man₈GlcNAc₂, Man₉GlcNAc₂) is expected in the this compound-treated samples.

Pulse-Chase Analysis of Glycoprotein Degradation

This protocol allows for the investigation of the effect of this compound on the degradation rate of a specific glycoprotein, providing insights into its impact on the ERAD pathway.

Materials:

-

Cell line expressing the glycoprotein of interest.

-

Pulse-labeling medium (methionine/cysteine-free medium supplemented with ³⁵S-methionine/cysteine).

-

Chase medium (complete medium with excess unlabeled methionine and cysteine).

-

This compound.

-

Lysis buffer.

-

Antibody specific to the glycoprotein of interest.

-

Protein A/G agarose beads.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Culture cells to sub-confluency. Pre-treat one set of cells with this compound for a designated period (e.g., 2-4 hours).

-

Starve the cells in methionine/cysteine-free medium for 30-60 minutes.

-

Pulse-label the cells by incubating them with ³⁵S-methionine/cysteine in the pulse-labeling medium for a short period (e.g., 10-15 minutes). This compound should be present in the medium for the treated cells.

-

Remove the labeling medium and wash the cells.

-

Add the chase medium (with or without this compound) and collect cell samples at various time points (e.g., 0, 30, 60, 120 minutes).

-

Lyse the cells at each time point and immunoprecipitate the radiolabeled glycoprotein of interest using a specific antibody and Protein A/G beads.

-

Wash the immunoprecipitates and elute the protein.

-

Separate the proteins by SDS-PAGE and visualize the radiolabeled protein bands by autoradiography.

-

Quantify the band intensities at each time point to determine the degradation rate of the glycoprotein in the presence and absence of this compound. A slower degradation rate in the presence of this compound would indicate inhibition of the ERAD pathway.

Conclusion

This compound is a highly specific and potent inhibitor of class I α-mannosidases, making it an invaluable tool for studying the intricacies of N-linked glycosylation and the ERAD pathway. Its ability to arrest glycan processing at the high-mannose stage allows for the production of homogenous glycoproteins for structural and functional studies, and its modulation of ERAD has opened up new avenues for research into protein misfolding diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in their own systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. glycofinechem.com [glycofinechem.com]

- 3. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Kifunensine: A Potent and Selective Inhibitor of Mannosidase I for Glycoprotein Engineering and Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kifunensine is a naturally occurring alkaloid, originally isolated from the actinobacterium Kitasatosporia kifunense.[1] It is a potent and highly selective inhibitor of Class I α-mannosidases, particularly mannosidase I, an enzyme crucial in the N-linked glycosylation pathway of proteins.[1][2] This selective inhibition makes this compound an invaluable tool in glycobiology research and a potential therapeutic agent. By arresting the trimming of mannose residues on newly synthesized glycoproteins in the endoplasmic reticulum (ER), this compound treatment leads to the accumulation of high-mannose N-glycans, specifically the Man9GlcNAc2 structure.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory specificity, detailed experimental protocols for its use, and its applications in research and drug development.

Mechanism of Action: Selective Inhibition of Mannosidase I

This compound's primary mechanism of action is the potent and selective inhibition of mannosidase I enzymes located in the ER and Golgi apparatus.[3] Mannosidase I is responsible for the removal of specific α-1,2-linked mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to nascent glycoproteins. This trimming is a critical step in the maturation of N-linked glycans into complex and hybrid structures.

By inhibiting mannosidase I, this compound effectively halts the N-linked glycosylation pathway at an early stage. This results in the production of glycoproteins that predominantly carry high-mannose-type N-glycans, primarily Man9GlcNAc2.[1] this compound is significantly more potent than other mannosidase inhibitors like deoxymannojirimycin.[1][2]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various mannosidases, highlighting its selectivity for Class I mannosidases.

| Enzyme Target | Inhibitor Constant (Ki) | 50% Inhibitory Concentration (IC50) | Source Organism/Enzyme Class |

| Endoplasmic Reticulum α-1,2-Mannosidase I | 130 nM | - | Human |

| Golgi Class I Mannosidases (IA, IB, IC) | 23 nM | - | Human |

| Mung Bean α-1,2-Mannosidase I | - | 20-50 nM | Mung Bean (Plant) |

| Jack Bean α-Mannosidase | - | 120 µM | Jack Bean (Plant) |

| Mannosidase II | No significant inhibition | - | - |

| Endoplasmic Reticulum alpha-Mannosidase | No significant inhibition | - | - |

| Arylmannosidase | Weak inhibition | - | - |

Data compiled from multiple sources.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study mannosidase I inhibition and its effects on glycoprotein glycosylation.

In Vitro Mannosidase I Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of this compound on mannosidase I activity using a colorimetric assay.

Materials:

-

Purified Mannosidase I enzyme

-

This compound stock solution (in water or appropriate buffer)

-

4-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5[4]

-

Stop Reagent: e.g., 0.2 M Sodium Carbonate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a series of this compound dilutions in Assay Buffer to test a range of concentrations.

-

Prepare a working solution of the substrate pNPM in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of each this compound dilution to respective wells. Include a control well with Assay Buffer only (no inhibitor).

-

Add 20 µL of purified mannosidase I enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 70 µL of the pNPM substrate solution to each well.

-

Incubate the plate at 25°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stop Reaction and Read Absorbance:

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[6]

-

Cell-Based Assay for Glycoprotein Processing Inhibition

This protocol outlines a method to assess the effect of this compound on the N-linked glycosylation of glycoproteins in cultured cells.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293)

-

Complete cell culture medium

-

This compound stock solution (sterile)

-

Cell lysis buffer

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Antibody against a glycoprotein of interest

-

Endoglycosidase H (Endo H)

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound (typically in the range of 1-20 µM) in fresh culture medium.[1][2] Include an untreated control.

-

Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for protein expression and glycosylation.[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Collect the cell lysates and determine the protein concentration of each sample.

-

-

Endoglycosidase H Digestion:

-

Take an aliquot of each cell lysate and treat it with Endo H according to the manufacturer's instructions. Endo H specifically cleaves high-mannose and some hybrid N-glycans, but not complex N-glycans.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from both Endo H-treated and untreated lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis:

-

In the untreated control, the glycoprotein should appear as a specific band. After Endo H treatment, there should be little to no shift in the molecular weight if the glycoprotein is processed to complex glycans.

-

In the this compound-treated samples, the glycoprotein will be arrested in its high-mannose form. This will be evident by a shift to a lower molecular weight after Endo H digestion, as the high-mannose glycans are cleaved off. The extent of the shift can indicate the effectiveness of the this compound treatment.

-

Analysis of N-linked Glycans by HPLC

This protocol provides a general workflow for the analysis of N-linked glycan profiles from this compound-treated cells by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell pellets from this compound-treated and untreated cells

-

Denaturing buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])

-

Reagents for Solid-Phase Extraction (SPE) cleanup

-

HPLC system with a fluorescence detector

-

HILIC (Hydrophilic Interaction Chromatography) column

Procedure:

-

Glycan Release:

-

Lyse the cell pellets and denature the proteins.

-

Release the N-linked glycans from the glycoproteins by incubating the lysate with PNGase F.[7]

-

-

Fluorescent Labeling:

-

Label the released glycans with a fluorescent tag, such as 2-AB, through reductive amination.[7] This allows for sensitive detection by fluorescence.

-

-

Sample Cleanup:

-

Remove excess fluorescent dye and other contaminants from the labeled glycan sample using a solid-phase extraction (SPE) cleanup method.[8]

-

-

HPLC Analysis:

-

Analyze the purified, labeled N-glycans by HILIC-HPLC with fluorescence detection.

-

Use a gradient of an aqueous solvent and an organic solvent to separate the glycans based on their hydrophilicity.

-

-

Data Interpretation:

-

Compare the chromatograms from this compound-treated and untreated samples.

-

In the untreated sample, a profile of complex, hybrid, and high-mannose glycans is expected.

-

In the this compound-treated sample, the chromatogram should show a significant enrichment of peaks corresponding to high-mannose glycans, particularly Man9GlcNAc2, and a reduction or absence of peaks corresponding to complex and hybrid glycans.

-

Visualizations: Signaling Pathways and Experimental Workflows

N-Linked Glycosylation Pathway and this compound Inhibition

Caption: Inhibition of N-linked glycosylation by this compound.

Experimental Workflow for Analyzing this compound's Effect on Glycosylation

Caption: Workflow for this compound glycosylation analysis.

Conclusion

This compound stands out as a highly potent and selective inhibitor of mannosidase I, making it an indispensable tool for researchers in glycobiology and related fields. Its ability to predictably and efficiently arrest N-linked glycosylation at the high-mannose stage allows for the production of homogenous glycoproteins for structural and functional studies. Furthermore, its role in modulating the ER-associated degradation (ERAD) pathway opens up avenues for therapeutic interventions in diseases associated with protein misfolding. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in both basic research and translational applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. glycofinechem.com [glycofinechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. courses.edx.org [courses.edx.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

Kifunensine's Role in Inhibiting the ERAD Pathway: A Technical Guide

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of proteins destined for secretion or insertion into cellular membranes. To ensure the fidelity of these processes, the ER is equipped with a stringent quality control system. A key component of this system is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a cellular process that identifies and eliminates misfolded or unassembled proteins to maintain proteostasis.[1][2][3] Dysregulation of the ERAD pathway is implicated in a variety of diseases, including cystic fibrosis, lysosomal storage disorders, and some neurodegenerative conditions.[4][5]

Kifunensine, an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense, has emerged as a powerful tool for studying the ERAD pathway.[6][7] It is a potent and selective inhibitor of Class I α-mannosidases, particularly ER mannosidase I.[8] By blocking a crucial step in the recognition of misfolded glycoproteins, this compound effectively suppresses their degradation, making it an invaluable compound for researchers, scientists, and drug development professionals seeking to modulate this pathway. This guide provides an in-depth technical overview of the ERAD pathway, the specific mechanism of inhibition by this compound, quantitative data on its activity, and detailed experimental protocols for its application.

The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The ERAD process can be conceptualized as a multi-step pathway designed to dispose of terminally misfolded proteins.[3] For glycoproteins, this process is intimately linked to the modification of their N-linked glycans.

-

Protein Folding and Quality Control: As nascent polypeptides enter the ER, they are co-translationally modified with a precursor oligosaccharide (Glc3Man9GlcNAc2). Chaperones like calnexin and calreticulin bind to these monoglucosylated glycoproteins, facilitating their proper folding.[1][9]

-

Recognition of Misfolded Proteins: If a protein fails to fold correctly, it is prevented from exiting the ER. The key step for targeting it to degradation is the trimming of mannose residues from its N-linked glycan. ER α-mannosidase I removes a specific mannose residue, generating a Man8GlcNAc2 isomer (M8B).[10] This trimmed glycan structure acts as a degradation signal.[10]

-

Targeting and Retro-translocation: Lectin-like proteins, such as EDEM (ER degradation-enhancing α-mannosidase-like protein) and its partners OS-9 and XTP3-B, recognize the Man8 glycan structure.[1][9] This recognition event targets the misfolded protein to a retro-translocation complex, often involving the p97 ATPase, which provides the force to extract the polypeptide from the ER lumen back into the cytosol.[3][9]

-

Ubiquitination and Proteasomal Degradation: Once in the cytosol, the misfolded protein is polyubiquitinated by ER-resident E3 ubiquitin ligases like Hrd1.[1][3] This ubiquitin tag serves as a signal for degradation by the 26S proteasome.[1]

Mechanism of ERAD Inhibition by this compound

This compound is a neutral, cell-permeable alkaloid that functions as a structural analog of the mannose oxonium ion intermediate formed during mannosidase-catalyzed hydrolysis.[6][7] Its primary mechanism of action is the potent and highly specific inhibition of ER α-1,2-mannosidase I.[8][11]

By inhibiting this enzyme, this compound prevents the trimming of the crucial mannose residue from the Man9GlcNAc2 oligosaccharide on misfolded glycoproteins.[6][7] As a result, the Man8 glycan degradation signal is not generated.[10] The misfolded protein, therefore, evades recognition by the EDEM lectin complex and is not targeted for retro-translocation and subsequent degradation.[9] This leads to the accumulation of misfolded glycoproteins within the ER, stabilized with their high-mannose (Man9) glycoforms.[5][7] This specific mode of action allows researchers to stall the ERAD pathway at an early recognition step, providing a window to study protein folding, retention, and the consequences of ERAD blockage.[6][9]

Quantitative Analysis of this compound's Inhibitory Activity

This compound is significantly more potent than other mannosidase inhibitors like deoxymannojirimycin.[6] Its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been well-characterized against various mannosidases, highlighting its specificity for Class I enzymes.

| Enzyme Target | Species / System | Potency Metric | Value | Reference(s) |

| ER α-1,2-Mannosidase I | Human | Ki | 130 nM | [6],[12],[8] |

| Golgi Class I Mannosidases (IA, IB, IC) | Human | Ki | 23 nM | [6],[12],[8] |

| Glycoprotein Processing Mannosidase I | Mung Bean / Plant | IC50 | 20-50 nM | [7], |

| Jack Bean α-Mannosidase | Jack Bean | IC50 | 120 µM (1.2x10⁻⁴ M) | [7] |

| Effective Concentration in Cell Culture | ||||

| Complete Mannosidase I Inhibition | Mammalian Cells | Concentration | 5-20 µM | [6] |

| ERAD Interference (Lysosomal Disorders) | Patient Fibroblasts | Concentration | 50 nM | [6] |

Experimental Protocols for Studying ERAD Inhibition

To investigate the effects of this compound on the ERAD pathway, a combination of biochemical and cell-based assays is typically employed. Below are foundational protocols for key experiments.

Protocol 1: Western Blotting to Assess Glycoprotein Status and Abundance

This protocol is used to visualize the accumulation of an ERAD substrate and the characteristic electrophoretic mobility shift caused by the inhibition of glycan trimming.

1. Materials:

-

Cells expressing the ERAD substrate of interest.

-

This compound stock solution (e.g., 1 mM in DMSO or water).

-

Complete cell culture medium.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the ERAD substrate.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

2. Procedure:

-

Cell Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).[8]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[13][14]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[15]

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.[15]

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

-

Wash the membrane 3 times with TBST for 5-10 minutes each.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for an increase in the total amount of the ERAD substrate and a potential upward shift in molecular weight in this compound-treated samples, corresponding to the retained high-mannose glycans.

Protocol 2: Immunoprecipitation (IP) of an ERAD Substrate

This protocol allows for the specific isolation of an ERAD substrate to confirm its identity and study its interactions or post-translational modifications.

1. Materials:

-

Cell lysates prepared as described in Protocol 1.

-

Primary antibody for immunoprecipitation (IP-grade).

-

Protein A/G agarose or magnetic beads.

-

IP Wash Buffer (a milder lysis buffer, e.g., without SDS).

-

Elution Buffer (e.g., Laemmli sample buffer).

2. Procedure:

-

Pre-clearing Lysate (Optional but Recommended): Add Protein A/G beads to your quantified cell lysate (e.g., 500-1000 µg of total protein) and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.[16]

-

Immunocomplex Formation: Add the IP primary antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[17]

-

Capture of Immunocomplex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.[17][18]

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-4 times with ice-cold IP Wash Buffer.[19]

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein and denature the antibody complex.[19]

-

Analysis: Centrifuge to pellet the beads. The supernatant contains the immunoprecipitated protein. Analyze the eluate by Western blotting (Protocol 1) using an antibody against the protein of interest.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of this compound treatment on the cell line being used. This compound is generally well-tolerated, but it is good practice to confirm this.[6][11]

1. Materials:

-

Cells seeded in a 96-well plate.

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

2. Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight. Treat with a range of this compound concentrations for the same duration as the main experiment (e.g., 24 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[20]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[20]

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Applications and Implications in Research and Drug Development

-

Research Tool: this compound is a cornerstone tool for dissecting the ERAD pathway. It allows researchers to synchronize a population of misfolded proteins at a specific checkpoint, facilitating the study of upstream recognition events and downstream consequences of ERAD blockage, such as the induction of the Unfolded Protein Response (UPR).[11][21]

-

Therapeutic Potential: By preventing the degradation of mutated proteins that retain partial function, this compound has shown potential in rescuing disease phenotypes. In models of lysosomal storage disorders like Gaucher's and Tay-Sachs disease, inhibiting ERAD with this compound can increase the cellular levels of the mutated enzyme, allowing more of it to fold correctly and traffic to the lysosome.[6][21] This "pharmacological chaperone" approach, especially when combined with proteostasis modulators, is an active area of drug development.[6]

Conclusion

This compound is a highly potent and specific inhibitor of ER mannosidase I, a critical enzyme in the ERAD pathway for N-linked glycoproteins. Its ability to block the degradation of misfolded proteins at an early recognition stage has made it an indispensable tool for cell biologists and biochemists. By providing a clear mechanism of action, quantifiable inhibitory data, and robust experimental protocols, this guide serves as a comprehensive resource for professionals aiming to utilize this compound to investigate and modulate the complex and vital ERAD pathway.

References

- 1. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of Endoplasmic Reticulum Associated Degradation Reduces Endoplasmic Reticulum Stress and Alters Lysosomal Morphology and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Glycosylases | Tocris Bioscience [tocris.com]

- 13. origene.com [origene.com]

- 14. bio-rad.com [bio-rad.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Endoplasmic Reticulum-associated Degradation (ERAD) and Autophagy Cooperate to Degrade Polymerogenic Mutant Serpins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 19. www2.nau.edu [www2.nau.edu]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition of endoplasmic reticulum-associated degradation rescues native folding in loss of function protein misfolding diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Kifunensine on N-linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kifunensine, an alkaloid originally isolated from the actinomycete Kitasatosporia kifunense, is a potent and highly specific inhibitor of class I α-mannosidases.[1] This targeted activity makes it an invaluable tool for the study of N-linked glycosylation, a critical post-translational modification that influences protein folding, trafficking, and function. By arresting the N-glycan processing pathway at an early stage, this compound allows for the production of glycoproteins with homogenous high-mannose type glycans, facilitating structural and functional studies. Furthermore, its ability to modulate the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway has opened avenues for its investigation as a potential therapeutic agent in various diseases. This technical guide provides an in-depth overview of the biological activity of this compound on N-linked glycosylation, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the affected biochemical pathways.

Mechanism of Action

This compound exerts its biological effect by specifically inhibiting α-1,2-mannosidases in the endoplasmic reticulum (ER) and Golgi apparatus.[2] This inhibition prevents the trimming of mannose residues from the core glycan structure (Man9GlcNAc2) that is transferred to nascent polypeptides.[3] Consequently, the maturation of N-glycans into complex and hybrid types is blocked, leading to an accumulation of proteins with high-mannose N-glycans.[1] This alteration of the glycan structure has profound effects on several cellular processes, most notably the ER quality control system and the ERAD pathway. By preventing the generation of specific mannose-trimmed glycans that are recognized by ERAD components, this compound can rescue the degradation of certain misfolded proteins, allowing them more time to achieve their native conformation.[4][5]

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against various mannosidases has been quantitatively determined through in vitro enzyme assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Enzyme Target | Organism/Source | Inhibition Constant (Ki) | Reference |

| Endoplasmic Reticulum α-1,2-Mannosidase I | Human | 130 nM | [4] |

| Golgi Class I Mannosidases (IA, IB, IC) | Human | 23 nM | [4] |

| Enzyme Target | Organism/Source | IC50 | Reference |

| Plant Glycoprotein Processing Mannosidase I | Mung Bean | 20-50 nM | [1] |

| Jack Bean α-Mannosidase | Canavalia ensiformis | 120 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on N-linked glycosylation.

In Vitro Mannosidase Inhibition Assay

This protocol describes how to determine the inhibitory activity of this compound against a specific mannosidase using a fluorogenic substrate.

Materials:

-

Purified mannosidase enzyme

-

This compound

-

4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) or other suitable fluorogenic substrate

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well black microplate, add 10 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control.

-

Add 20 µL of the mannosidase enzyme solution (at a pre-determined optimal concentration) to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the 4-MU-Man substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Analysis of N-glycan Profiles by MALDI-TOF Mass Spectrometry

This protocol outlines the steps for analyzing the changes in N-glycan profiles of a specific glycoprotein in cells treated with this compound.

Materials:

-

Cultured cells expressing the glycoprotein of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein A/G agarose beads

-

Antibody specific to the glycoprotein of interest

-

PNGase F

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

-

MALDI-TOF mass spectrometer

Procedure:

-

Culture cells to the desired confluency and treat with an appropriate concentration of this compound (e.g., 1-5 µM) for 24-48 hours. Include an untreated control.

-

Lyse the cells using cell lysis buffer and immunoprecipitate the glycoprotein of interest using a specific antibody and protein A/G agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the glycoprotein from the beads.

-

Denature the eluted glycoprotein by heating at 100°C for 10 minutes.

-

Release the N-glycans by incubating the denatured glycoprotein with PNGase F at 37°C overnight.

-

Purify the released N-glycans using a solid-phase extraction cartridge.

-

Co-crystallize the purified N-glycans with a MALDI matrix on a MALDI target plate.

-

Acquire mass spectra in positive ion reflectron mode using a MALDI-TOF mass spectrometer.

-

Analyze the resulting spectra to identify the masses of the N-glycans and compare the profiles of this compound-treated and untreated samples. The treated samples are expected to show a significant increase in high-mannose species (e.g., Man8GlcNAc2, Man9GlcNAc2).

Pulse-Chase Analysis of Glycoprotein Trafficking and Stability

This protocol allows for the monitoring of the synthesis, processing, and degradation of a specific glycoprotein in the presence of this compound.

Materials:

-

Cultured cells

-

This compound

-

Methionine/Cysteine-free culture medium

-

[35S]methionine/cysteine labeling mix

-

Chase medium (complete culture medium with excess unlabeled methionine and cysteine)

-

Cell lysis buffer

-

Antibody specific to the glycoprotein of interest

-

Protein A/G agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Plate cells and allow them to adhere. Treat one set of cells with this compound for a predetermined time (e.g., 24 hours).

-

Starve the cells in methionine/cysteine-free medium for 1 hour.

-

Pulse-label the cells by incubating them with [35S]methionine/cysteine labeling mix in methionine/cysteine-free medium for a short period (e.g., 15-30 minutes).

-

Remove the labeling medium and wash the cells with chase medium.

-

Incubate the cells in chase medium for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

At each time point, lyse the cells and immunoprecipitate the glycoprotein of interest.

-

Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography.

-

Quantify the band intensities at each time point to determine the rate of protein processing (indicated by changes in molecular weight due to glycan processing) and degradation. In the presence of this compound, the glycoprotein will remain as a high-mannose form and its degradation rate may be altered depending on its reliance on the ERAD pathway.

Western Blot Analysis of ERAD Substrate Accumulation

This protocol is used to assess the effect of this compound on the steady-state levels of a known ERAD substrate.

Materials:

-

Cultured cells expressing an ERAD substrate

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a positive control for ERAD inhibition

-

Cell lysis buffer

-

Antibody specific to the ERAD substrate

-

Antibody for a loading control (e.g., GAPDH, β-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells and treat with this compound (e.g., 1-5 µM) for an appropriate duration (e.g., 16-24 hours). Include untreated and proteasome inhibitor-treated controls.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of total protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the ERAD substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative accumulation of the ERAD substrate in this compound-treated cells compared to controls. An increase in the substrate level indicates inhibition of the ERAD pathway.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Inhibition of ER and Golgi Mannosidase I by this compound.

Caption: this compound blocks mannose trimming, a key step in ERAD.

Caption: Workflow for studying this compound's effects in cultured cells.

References

- 1. This compound, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of N-linked glycan trimming with this compound disrupts GLUT1 trafficking and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Production and N-Glycosylation Modification of Butyrylcholinesterase in a Transgenic Rice Cell Culture Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Kifunensine: A Technical Guide to its Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kifunensine is a potent and highly selective inhibitor of class I α-mannosidases, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).[1] Originally isolated from the actinomycete Kitasatosporia kifunense, this alkaloid has become an invaluable tool in cell biology and glycobiology research, as well as a subject of interest in drug development for various diseases, including lysosomal storage disorders and cancer.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in the life sciences.

Chemical Structure and Properties

This compound is a cyclic oxamide derivative of 1-aminomannojirimycin.[1] Its unique structure confers high stability and cell permeability, allowing it to effectively target intracellular mannosidases.[3]

| Property | Value | Reference |

| CAS Number | 109944-15-2 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₂O₆ | [3][4][5] |

| Molecular Weight | 232.19 g/mol | [3][5] |

| IUPAC Name | (5R,6R,7S,8R,8aS)-6,7,8-Trihydroxy-5-(hydroxymethyl)hexahydroimidazo[1,2-a]pyridine-2,3-dione | N/A |

| SMILES | C([C@@H]1--INVALID-LINK--C(=O)N2)O)O">C@HO)O | [3][5] |

| Solubility | Soluble in water (up to 50 mM with gentle warming) and DMSO (up to 35 mg/ml).[3][5] | N/A |

Mechanism of Action: Inhibition of Class I α-Mannosidases

This compound exerts its biological effects through the potent and selective inhibition of class I α-mannosidases. These enzymes are responsible for the initial trimming of mannose residues from newly synthesized N-linked glycoproteins in the ER, a critical step in the quality control and subsequent processing of these proteins.

Specifically, this compound targets:

-

Endoplasmic Reticulum α-1,2-Mannosidase I (ER Man I): This enzyme removes a specific mannose residue from the Man9GlcNAc2 oligosaccharide precursor, initiating the processing pathway.

-

Golgi α-Mannosidases IA, IB, and IC: These enzymes further trim mannose residues in the Golgi apparatus.

By inhibiting these enzymes, this compound effectively halts the glycoprotein processing cascade at the high-mannose stage, leading to the accumulation of glycoproteins with Man8-9GlcNAc2 structures.[6] This blockage has profound effects on cellular processes that rely on correct glycoprotein maturation, most notably the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

Impact on the ERAD Pathway

The ERAD pathway is a cellular quality control mechanism that identifies and targets misfolded or unassembled proteins for degradation. The trimming of mannose residues by ER Man I is a key signal for the recognition of terminally misfolded glycoproteins by lectins such as EDEM (ER degradation-enhancing α-mannosidase-like protein), which then directs them to the proteasome for degradation.

By preventing mannose trimming, this compound masks this degradation signal, thereby inhibiting the ERAD of specific glycoproteins.[2][4][7] This has been shown to rescue the function of certain mutated proteins that would otherwise be prematurely degraded, a concept with therapeutic implications for various genetic diseases.

Relationship with the Unfolded Protein Response (UPR)

Chronic ER stress, caused by the accumulation of misfolded proteins, activates the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Interestingly, studies have shown that by inhibiting ERAD, this compound can paradoxically reduce UPR activation and protect cells from ER stress-induced toxicity.[3] This is thought to occur by preventing the futile cycle of synthesis and degradation of misfolded proteins, thereby reducing the overall load on the ER.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been quantified against various mannosidases from different species. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Organism/Source | Ki (nM) | Reference |

| Endoplasmic Reticulum α-1,2-Mannosidase I | Human | 130 | [3][4][5] |

| Golgi Class I Mannosidases (IA, IB, IC) | Human | 23 | [3][4][5] |

| Target Enzyme | Organism/Source | IC50 | Reference |

| Mannosidase I | Mung Bean | 20-50 nM | [5] |

| Mannosidase I | Plant Glycoprotein Processing | 20-50 nM | [1] |

| Jack Bean α-Mannosidase | Jack Bean | 120 µM | [1] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of this compound.

Mannosidase I Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of mannosidase I. A common method involves a colorimetric or fluorometric readout.

Materials:

-

Purified or recombinant mannosidase I

-

This compound stock solution

-

Substrate (e.g., 4-Nitrophenyl-α-D-mannopyranoside for colorimetric assay, or a fluorescently labeled mannose substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 1 mM CaCl₂)

-

Stop solution (e.g., 0.5 M sodium carbonate for colorimetric assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Analysis of Glycoprotein Processing in Cell Culture

Pulse-chase analysis is a classic technique to monitor the processing of glycoproteins within cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

[³⁵S]methionine/cysteine or [³H]mannose for metabolic labeling

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the glycoprotein of interest

-

Protein A/G agarose beads

-

Endoglycosidase H (Endo H)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography or phosphorimaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 1-2 hours).

-

"Pulse" label the cells by incubating them in a medium containing the radiolabeled amino acid or sugar for a short period (e.g., 15-30 minutes).

-

"Chase" by replacing the labeling medium with a medium containing an excess of unlabeled amino acids or sugar and this compound.

-

At various time points during the chase, lyse the cells.

-

Immunoprecipitate the glycoprotein of interest from the cell lysates.

-

Treat half of the immunoprecipitated sample with Endo H. Endo H cleaves high-mannose and hybrid N-glycans but not complex N-glycans.

-

Analyze the samples by SDS-PAGE and autoradiography/phosphorimaging. In this compound-treated cells, the glycoprotein should remain sensitive to Endo H digestion even after long chase times, indicating a block in processing to complex glycans.

Production of this compound

Fermentation and Extraction

This compound was originally produced by fermentation of the actinobacterium Kitasatosporia kifunense.

General Protocol Outline:

-

Inoculum Preparation: A seed culture of K. kifunense is grown in a suitable liquid medium.

-

Fermentation: The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature (25-33°C), pH, and aeration for several days.[1]

-

Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant.

-

Extraction: this compound is extracted from the culture filtrate and/or the mycelial cake using organic solvents.

-

Purification: The crude extract is subjected to a series of chromatographic steps (e.g., ion-exchange, size-exclusion, and reversed-phase chromatography) to purify this compound.

Chemical Synthesis

Several total syntheses of this compound have been reported, providing an alternative to fermentation. One common route starts from L-ascorbic acid. While detailed step-by-step protocols are proprietary or found in specialized organic chemistry literature, the general strategy involves a series of stereoselective reactions to construct the complex bicyclic core and introduce the required hydroxyl and hydroxymethyl groups. Another reported starting material is D-glucose.[1]

Conclusion

This compound is a powerful and specific inhibitor of class I α-mannosidases that has significantly advanced our understanding of glycoprotein processing and cellular quality control mechanisms. Its ability to modulate the ERAD pathway and the UPR has made it an indispensable tool for researchers in cell biology, glycobiology, and drug discovery. This guide provides a foundational understanding of this compound's properties and applications, serving as a valuable resource for scientists working in these fields.

References

- 1. glycofinechem.com [glycofinechem.com]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Pulse-chase Analysis of N-linked Sugar Chains from Glycoproteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Kifunensine's Impact on Glycoprotein Processing and Folding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of kifunensine, a potent and specific inhibitor of α-mannosidase I, and its profound effects on glycoprotein processing and folding. This compound acts as a powerful tool for studying and manipulating the N-linked glycosylation pathway, with significant implications for protein quality control, endoplasmic reticulum-associated degradation (ERAD), and the production of therapeutic glycoproteins. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides in-depth experimental protocols for researchers investigating its effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes involved.

Introduction: The Role of N-Linked Glycosylation in Protein Folding and Quality Control

N-linked glycosylation is a critical post-translational modification that influences the proper folding, stability, and function of a vast number of proteins synthesized in the endoplasmic reticulum (ER). The attachment of a large, pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of nascent polypeptides initiates a complex series of processing events. These modifications, carried out by a suite of glycosidases and glycosyltransferases in the ER and Golgi apparatus, serve as signals for chaperone binding and progression through the secretory pathway.

The ER quality control (ERQC) system ensures that only correctly folded and assembled proteins are transported to their final destinations. A key component of this system is the calnexin/calreticulin cycle, which involves the recognition of monoglucosylated N-glycans on glycoproteins by the lectin chaperones calnexin and calreticulin. The trimming of mannose residues from the N-glycan core by ER α-mannosidase I is a crucial step that signals the state of protein folding. Properly folded proteins exit the cycle and are transported to the Golgi, while terminally misfolded proteins are targeted for degradation via the ER-associated degradation (ERAD) pathway. The removal of specific mannose residues can act as a "timer," marking glycoproteins for retrotranslocation to the cytosol and subsequent degradation by the proteasome.

This compound: A Potent Inhibitor of α-Mannosidase I

This compound is an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense. It is a structural analog of the mannose oxonium ion intermediate, making it a highly potent and specific inhibitor of class I α-mannosidases, particularly ER α-mannosidase I and Golgi α-mannosidase I. Its neutral charge allows it to readily permeate cell membranes, making it an effective tool for in vitro and in vivo studies.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of α-1,2-mannosidase I in the ER.[1][2] This enzyme is responsible for trimming three to four mannose residues from the Man₉GlcNAc₂ oligosaccharide precursor on newly synthesized glycoproteins. By blocking this step, this compound treatment leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans, predominantly of the Man₉GlcNAc₂ structure.[1][3] This alteration in glycan structure has significant downstream consequences for glycoprotein fate.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the inhibitory concentrations of this compound against various mannosidases, highlighting its potency and selectivity for class I α-mannosidases.

| Enzyme Target | Organism/Tissue | Inhibition Constant (Kᵢ) | IC₅₀ | Citation(s) |

| ER α-1,2-Mannosidase I | Human | 130 nM | - | [1][4] |

| Golgi Class I Mannosidases (IA, IB, IC) | Human | 23 nM | - | [1][4] |

| α-1,2-Mannosidase I | Mung Bean | - | 20-50 nM | [3][4] |

| α-Mannosidase I | Plant Glycoprotein Processing | - | 2-5 x 10⁻⁸ M | [3] |

| Jack Bean α-Mannosidase | Jack Bean | - | 1.2 x 10⁻⁴ M (weak) | [3] |

| Mannosidase II | - | No significant inhibition | - | [1] |

| ER α-Mannosidase | - | No significant inhibition | - | [1] |

| Aryl-α-Mannosidases | Jack Bean and Mung Bean | Weak inhibition | - | [1][3] |

Effects of this compound on Glycoprotein Processing and Folding

By preventing the trimming of mannose residues, this compound significantly alters the landscape of N-glycan structures on glycoproteins, leading to a cascade of effects on their processing, folding, and ultimate fate.

Arrest of N-Glycan Processing

The most immediate and well-documented effect of this compound is the accumulation of high-mannose N-glycans, primarily Man₉GlcNAc₂.[1][3] This effectively prevents the formation of complex and hybrid N-glycans, which normally occurs in the Golgi apparatus. This property is widely exploited in biotechnology for the production of therapeutic glycoproteins with homogenous high-mannose glycosylation, which can enhance their uptake by specific receptors.[2]

Caption: N-Linked Glycosylation Pathway and the Site of this compound Inhibition.

Impact on Protein Folding and Quality Control

The retention of high-mannose glycans can have varied effects on glycoprotein folding. For some proteins, the lack of mannose trimming can prolong their interaction with ER chaperones, potentially aiding in their correct folding.[1] However, for others, the inability to progress through the normal glycosylation pathway can lead to misfolding and retention in the ER.

Inhibition of ER-Associated Degradation (ERAD)

A critical consequence of this compound treatment is the inhibition of the ERAD pathway for many misfolded glycoproteins. The trimming of mannose residues by ER mannosidase I is a key signal for targeting terminally misfolded proteins for degradation. By preventing this trimming, this compound effectively masks this degradation signal, leading to the accumulation of misfolded glycoproteins within the ER.[5][6] This has been shown to be beneficial in certain genetic disorders where a mutated but potentially functional protein is prematurely degraded. By inhibiting ERAD, this compound can increase the cellular levels of these proteins, in some cases restoring partial function.[1][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. glycofinechem.com [glycofinechem.com]

- 3. This compound, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of Endoplasmic Reticulum Associated Degradation Reduces Endoplasmic Reticulum Stress and Alters Lysosomal Morphology and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of endoplasmic reticulum-associated degradation rescues native folding in loss of function protein misfolding diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on the immunomodulatory effects of Kifunensine

A Technical Guide on the Immunomodulatory Effects of Kifunensine

Introduction

This compound is a neutral, stable alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense.[1] It is a potent and highly specific inhibitor of Class I α-mannosidases, particularly mannosidase I, which plays a crucial role in the N-linked glycosylation pathway within the endoplasmic reticulum (ER).[1][2][3] By arresting the trimming of mannose residues from nascent glycoproteins, this compound fundamentally alters the glycan profile of the cell surface and secreted proteins. This alteration, in turn, has significant downstream consequences for immune cell function, protein quality control, and cellular stress responses. This technical guide provides an in-depth overview of the preliminary studies on this compound's immunomodulatory effects, detailing its mechanism of action, impact on specific immune cell lineages, and relevant experimental protocols for researchers in immunology and drug development.

Core Mechanism of Action: Inhibition of N-Linked Glycosylation

The immunomodulatory effects of this compound stem directly from its potent inhibition of α-1,2-mannosidase I (ERM1) in the ER and related Class I enzymes in the Golgi apparatus.[1] N-linked glycosylation is a critical post-translational modification where a precursor oligosaccharide (Glc3Man9GlcNAc2) is attached to asparagine residues of newly synthesized proteins. This precursor undergoes extensive trimming and modification by various glycosidases and glycosyltransferases.

This compound acts at an early stage of this processing pathway. By inhibiting mannosidase I, it prevents the removal of mannose residues from the Man9GlcNAc2 intermediate.[1][3] This results in the accumulation of glycoproteins bearing high-mannose N-glycans and a corresponding reduction in the formation of downstream hybrid and complex-type N-glycans.[4][5] This profound shift in the cellular glycome affects the structure and function of numerous immunologically important proteins, including cell surface receptors and antibodies.

Modulation of Immune Cell Function

This compound's alteration of surface glycoproteins has been shown to directly impact the function of several key immune cell types, most notably B lymphocytes and Natural Killer (NK) cells.

B Lymphocytes

Studies show that this compound treatment alters B-Cell Receptor (BCR) signaling, though the effects can differ between species. In primary mouse B cells, inhibiting mannosidase I impairs BCR activation signaling, evidenced by a reduction in calcium flux upon BCR cross-linking.[5] This functional change is correlated with a decrease in the surface levels of the co-receptor CD19.[4][5] In human B cells, however, the impact on BCR signaling appears less pronounced.[4][5] The primary effect across all studied B cells is a significant increase in the surface expression of high-mannose N-glycans.[4]

Table 1: Effects of this compound on B Cell Surface Markers and Glycans

| Cell Type | Treatment | IgM Levels | CD79b Levels | CD19 Levels | High-Mannose Glycans | α2,6-Sialic Acid | Reference |

| Mouse B Cells | 100 µM this compound | No Change | Increased | Decreased | Increased | Decreased | [4][5] |

| Human B Cells | 100 µM this compound | No Change | Increased | No Significant Change | Increased | Decreased | [4][5] |

-

Cell Preparation: Isolate primary B cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) for B220+ or CD19+ cells, respectively.

-

This compound Treatment: Culture the isolated B cells at a density of 1.5 x 10^6 cells/mL for 24-48 hours in complete RPMI-1640 medium in the presence of a titration of this compound (e.g., 1 µM to 100 µM) or a vehicle control (e.g., 0.05% DMSO).[5]

-

Dye Loading: Harvest the treated cells, wash with PBS, and resuspend in a buffer containing a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) at 37°C for 30-45 minutes.

-

BCR Cross-linking: Acquire a baseline fluorescence signal using a flow cytometer. To stimulate the BCR, add a cross-linking antibody, such as F(ab')2 anti-IgM, and continue acquiring data for several minutes.

-

Data Analysis: Analyze the kinetic fluorescence data. An increase in intracellular calcium upon stimulation is measured as a change in the fluorescence ratio (for Indo-1) or intensity (for Fluo-4). Compare the peak calcium mobilization between this compound-treated and control cells.

Natural Killer (NK) Cells

This compound treatment has a profound enhancing effect on the primary effector function of NK cells: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). Treating primary human NK cells with this compound has been shown to double ADCC in a manner dependent on the Fc receptor CD16a (FcγRIIIa).[6][7] The mechanism involves the alteration of N-glycans on the CD16a receptor itself. This glycan modification increases the binding affinity of CD16a for the Fc portion of antibodies (like rituximab) coating a target cell, leading to more robust NK cell activation and target cell lysis.[6][7]

Table 2: Effects of this compound on NK Cell Function

| Cell Type | Treatment | Effect on ADCC | CD16a Antibody Binding | Reference |

| Primary Human NK Cells | This compound | ~2-fold increase | Increased | [6][7] |

| YTS-CD16a Cell Line | This compound | Up to 63% increase | Increased | [6] |

-

Effector Cell Preparation: Isolate primary NK cells or use an NK cell line (e.g., YTS-CD16a). Culture cells for 24-48 hours with this compound (e.g., 1-5 µM) or a vehicle control.

-

Target Cell Preparation: Prepare target cells (e.g., Raji B cells for a rituximab-mediated assay). Label the target cells with a release agent, such as Calcein AM or 51Cr.

-

Co-culture: In a 96-well plate, combine the this compound-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

-

Antibody Addition: Add the therapeutic antibody (e.g., rituximab) at a fixed concentration to the appropriate wells. Include controls for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

Incubation & Measurement: Incubate the plate for 4 hours at 37°C. After incubation, centrifuge the plate and transfer the supernatant to a new plate. Measure the released label using a fluorescence plate reader or gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

This compound and Endoplasmic Reticulum (ER) Stress